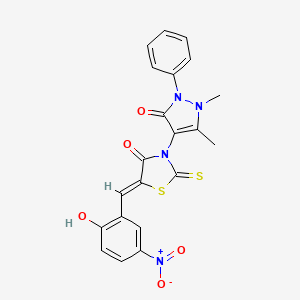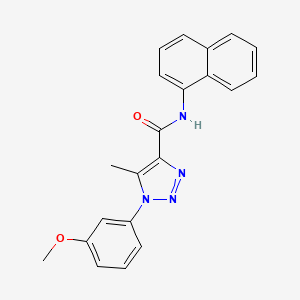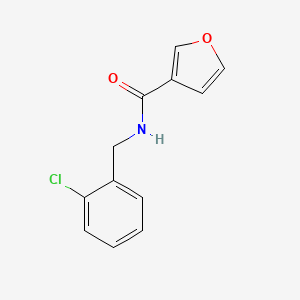![molecular formula C21H22BrN3O B4858892 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE](/img/structure/B4858892.png)
4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE
Overview
Description
4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1H-pyrazole, which can be synthesized by reacting pyrazole with bromine in the presence of a suitable solvent . The next step involves the formation of the benzamide moiety, which can be achieved by reacting 2-(sec-butyl)phenylamine with benzoyl chloride under basic conditions . Finally, the two intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated pyrazole ring and a benzamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-(2-butan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-3-15(2)19-6-4-5-7-20(19)24-21(26)17-10-8-16(9-11-17)13-25-14-18(22)12-23-25/h4-12,14-15H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERYHGBRWSOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4858817.png)
![ETHYL 2-({[(3-CHLOROPHENETHYL)AMINO]CARBONYL}AMINO)ACETATE](/img/structure/B4858838.png)
![4-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B4858849.png)
![4-({6-Ethyl-3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4858853.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4858863.png)
![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B4858871.png)

![1-(DIFLUOROMETHYL)-N~3~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4858874.png)
![[3-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B4858880.png)
![METHYL 4,5-DIMETHYL-2-[6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4858898.png)
![N~3~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4858906.png)

![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4858924.png)
